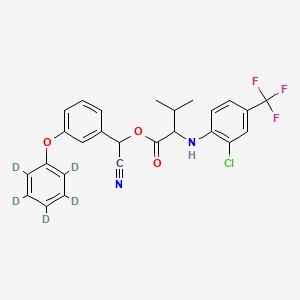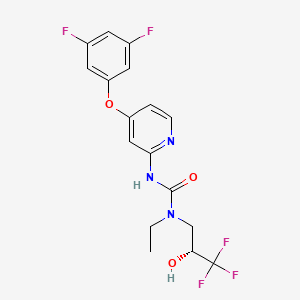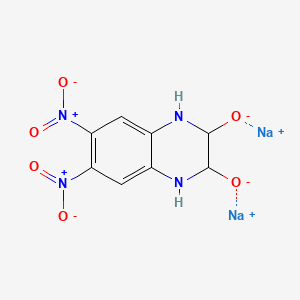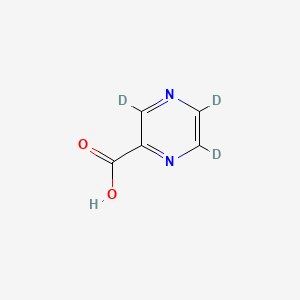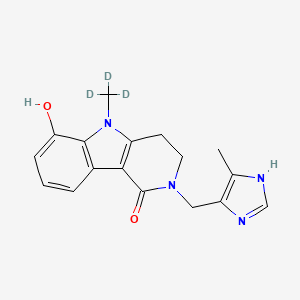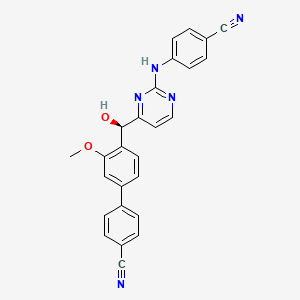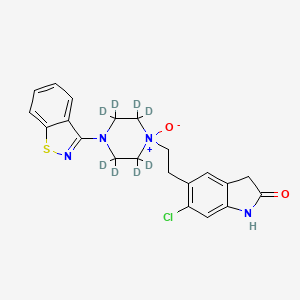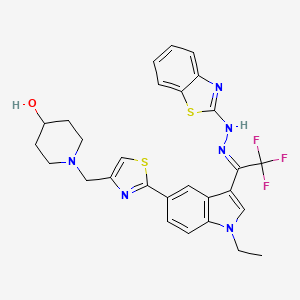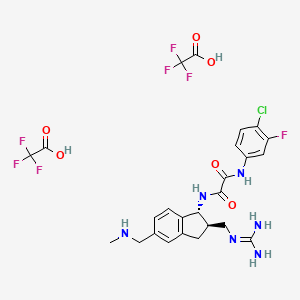
NAMPT degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NAMPT degrader-1, also known as Compound A3, is a potent degrader of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. This compound exhibits significant antitumor activity by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NAMPT degrader-1 involves the use of various chemical reagents and conditions. The compound is synthesized through a series of chemical reactions, including the formation of amide bonds and the incorporation of specific functional groups that target NAMPT for degradation. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
NAMPT degrader-1 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
NAMPT degrader-1 has several scientific research applications, including:
Cancer Therapy: The compound has shown potent antitumor activity by degrading NAMPT, leading to reduced NAD+ levels and subsequent cell death in cancer cells.
Biological Studies: This compound is used in studies to understand the role of NAMPT in cellular metabolism and its impact on various biological processes.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting NAMPT for the treatment of cancer and other diseases.
Mecanismo De Acción
NAMPT degrader-1 exerts its effects by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway. This degradation leads to a decrease in NAD+ levels, which is essential for cellular metabolism and energy production. The reduction in NAD+ levels results in cell death, particularly in cancer cells that rely heavily on NAMPT for NAD+ biosynthesis .
Propiedades
Fórmula molecular |
C56H68ClN9O5S2 |
|---|---|
Peso molecular |
1046.8 g/mol |
Nombre IUPAC |
N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methyl-N-[3-[9-[4-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]sulfonylpiperazin-1-yl]nonanoylamino]propyl]benzamide |
InChI |
InChI=1S/C56H68ClN9O5S2/c1-41(2)52(53-62-50-37-46(57)23-28-49(50)55(69)66(53)40-43-15-9-8-10-16-43)65(54(68)45-21-19-42(3)20-22-45)32-14-30-59-51(67)18-11-6-4-5-7-12-31-63-33-35-64(36-34-63)73(70,71)48-26-24-47(25-27-48)61-56(72)60-39-44-17-13-29-58-38-44/h8-10,13,15-17,19-29,37-38,41,52H,4-7,11-12,14,18,30-36,39-40H2,1-3H3,(H,59,67)(H2,60,61,72)/t52-/m1/s1 |
Clave InChI |
LZCAADBODOWVEZ-OIVUAWODSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)[C@@H](C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



